molecular formula C19H22N2O5S B6016176 N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No.: B6016176
M. Wt: 390.5 g/mol
InChI Key: LNHBCSLEJRISOG-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminosulfonyl group attached to a benzyl moiety, and a tetrahydro-2-furanylmethoxy group attached to the benzamide structure

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c20-27(23,24)18-9-3-14(4-10-18)12-21-19(22)15-5-7-16(8-6-15)26-13-17-2-1-11-25-17/h3-10,17H,1-2,11-13H2,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHBCSLEJRISOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-aminobenzylamine with a sulfonyl chloride to form N-[4-(aminosulfonyl)benzyl]amine.

    Coupling with Benzamide: The intermediate is then coupled with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.

    Substitution: The benzyl and benzamide moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides and benzyl derivatives.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
  • N-[4-(aminosulfonyl)benzyl]acetamide
  • 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

Uniqueness

N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is unique due to the presence of the tetrahydro-2-furanylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.

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